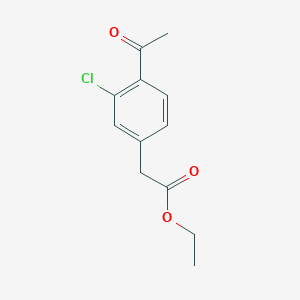![molecular formula C13H18ClIN2OSi B13666367 4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole](/img/structure/B13666367.png)
4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole is a synthetic organic compound that belongs to the class of azaindoles. Azaindoles are heterocyclic compounds containing a nitrogen atom in the indole ring system. This particular compound is characterized by the presence of chlorine and iodine atoms at the 4 and 5 positions, respectively, and a trimethylsilyl-ethoxymethyl group at the 1 position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole typically involves multiple steps. One common method involves the reaction of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert nitrogen atmosphere . The mixture is cooled to 0°C and stirred for 30 minutes before the addition of 2-(trimethylsilyl)ethoxymethyl chloride. The reaction is then allowed to proceed at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Sodium Hydride: Used as a base in the synthesis.
Dimethylformamide (DMF): Common solvent for reactions.
2-(Trimethylsilyl)ethoxymethyl Chloride: Reactant for introducing the trimethylsilyl-ethoxymethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: Similar structure with a pyrimidine ring instead of an indole ring.
4-Chloro-2-iodo-5-trifluoromethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine: Contains a trifluoromethyl group instead of a hydrogen atom at the 5 position.
Uniqueness
4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole is unique due to its specific substitution pattern and the presence of the trimethylsilyl-ethoxymethyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C13H18ClIN2OSi |
|---|---|
Peso molecular |
408.74 g/mol |
Nombre IUPAC |
2-[(4-chloro-5-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H18ClIN2OSi/c1-19(2,3)7-6-18-9-17-5-4-10-12(14)11(15)8-16-13(10)17/h4-5,8H,6-7,9H2,1-3H3 |
Clave InChI |
RHZIPMBJJDJJJF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C=CC2=C(C(=CN=C21)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666287.png)
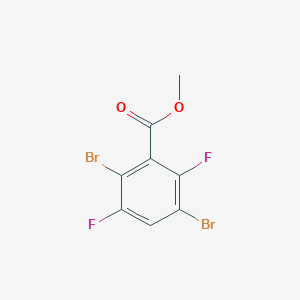
![8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666296.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13666299.png)

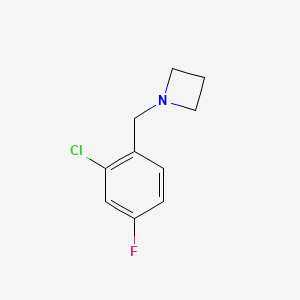
![6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13666310.png)
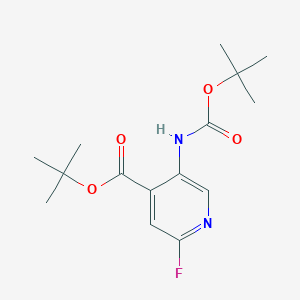
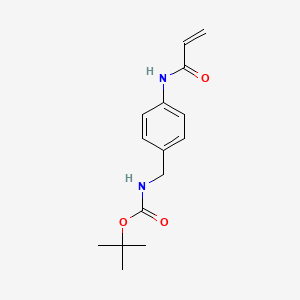
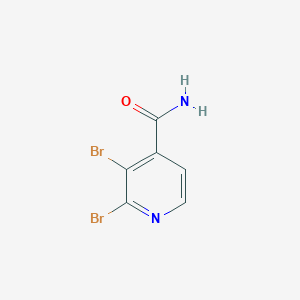
![8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666336.png)
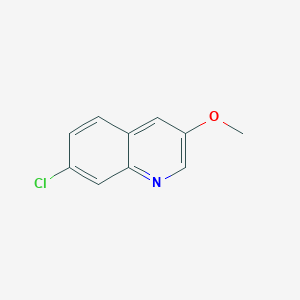
![Thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13666358.png)
